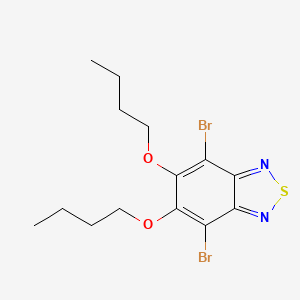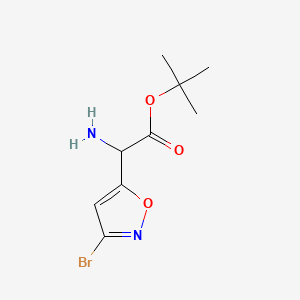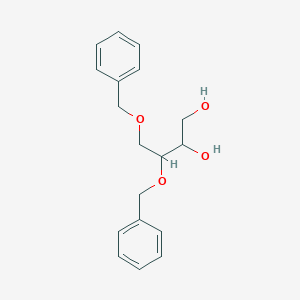![molecular formula C6H12ClN B14779443 (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods. One notable method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a practical and facile access to a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another method involves the use of flow technology to access 1-azabicyclo[1.1.0]butanes bearing strained 3-, 4-, and 5-membered O-heterocycles .
Industrial Production Methods
Industrial production methods for (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involve large-scale cyclopropanation reactions using palladium catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
化学反応の分析
Types of Reactions
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane, each with unique structural and functional properties.
科学的研究の応用
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride include:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in various chemical and pharmaceutical applications.
3-azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azabicyclohexane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5?,6-;/m0./s1 |
InChIキー |
XTWZARHPLKECFV-PQAGPIFVSA-N |
異性体SMILES |
C[C@@]12CC1CNC2.Cl |
正規SMILES |
CC12CC1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)

![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)







![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
